

# A Comprehensive Technical Guide to 3-Aminoisonicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **3-Aminoisonicotinic acid** (also known as 3-aminopyridine-4-carboxylic acid), a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document covers its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis. Furthermore, it explores its biological activities, focusing on its role as a scaffold for enzyme inhibitors, particularly in the context of histone demethylation and its potential impact on glutamate transport. The information is presented to support researchers and professionals in drug discovery and medicinal chemistry.

## Chemical and Physical Properties

**3-Aminoisonicotinic acid** is a pyridine derivative substituted with an amino group at position 3 and a carboxylic acid group at position 4. Its unique structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid and pyridine nitrogen), makes it a valuable intermediate in the synthesis of various biologically active molecules.<sup>[1]</sup> It is typically a yellow to brown crystalline solid.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **3-Aminoisonicotinic Acid**

| Property          | Value                                                       | Reference(s)                            |
|-------------------|-------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 7579-20-6                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 138.12 g/mol                                                | <a href="#">[2]</a>                     |
| Appearance        | Yellow to Brown solid/powder                                | <a href="#">[2]</a>                     |
| Melting Point     | >300 °C (decomposes)                                        | <a href="#">[2]</a>                     |
| Boiling Point     | 497.1 ± 30.0 °C (Predicted)                                 |                                         |
| Density           | 1.417 ± 0.06 g/cm <sup>3</sup> (Predicted)                  |                                         |
| pKa               | 2.69 ± 0.10 (Predicted)                                     |                                         |
| Solubility        | Soluble in water.                                           |                                         |
| Storage           | Store at room temperature in a dry, dark place.             | <a href="#">[1]</a>                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Aminoisonicotinic acid**.

Table 2: Spectroscopic Data for **3-Aminoisonicotinic Acid**

| Technique          | Data                                                                                                | Reference(s)        |
|--------------------|-----------------------------------------------------------------------------------------------------|---------------------|
| <sup>1</sup> H NMR | (200 MHz, DMSO-d <sub>6</sub> ): δ 8.21 (s, 1H), δ 7.73 (d, J=5.1 Hz, 1H), δ 7.46 (d, J=5.1 Hz, 1H) | <a href="#">[1]</a> |
| IR Spectroscopy    | Data available in the NIST WebBook.                                                                 |                     |
| Mass Spectrometry  | Data available in the NIST WebBook.                                                                 |                     |

## Safety and Handling

**3-Aminoisonicotinic acid** is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information for **3-Aminoisonicotinic Acid**

| Hazard Statement | Description                       |
|------------------|-----------------------------------|
| H315             | Causes skin irritation.           |
| H319             | Causes serious eye irritation.    |
| H335             | May cause respiratory irritation. |

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Experimental Protocols

### Synthesis of 3-Aminoisonicotinic Acid from 3,4-Pyridinedicarboximide

This protocol describes a common method for the synthesis of **3-Aminoisonicotinic acid**.[\[1\]](#)

Materials:

- 3,4-Pyridinedicarboximide

- Bromine
- 10% aqueous Sodium Hydroxide (NaOH) solution
- 50% Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice bath
- Standard laboratory glassware and stirring equipment

Procedure:

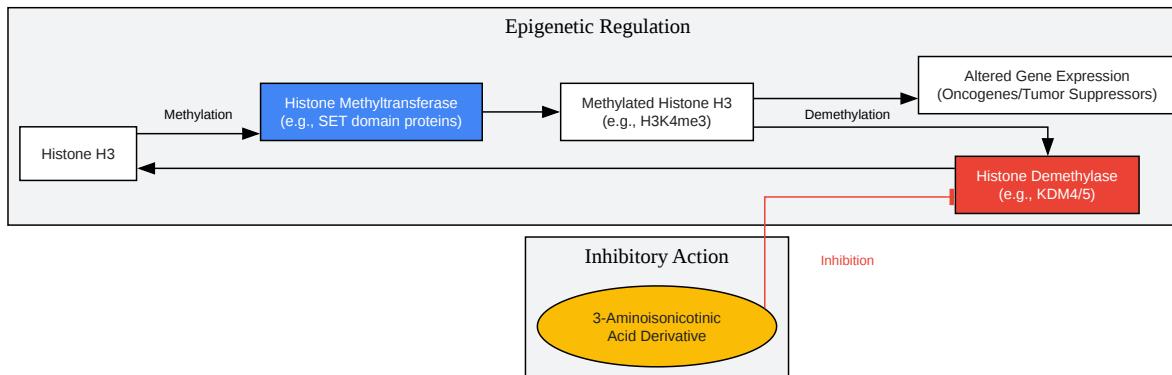
- Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).
- To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide) (5.20 g, 35.1 mmol).
- Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.
- Heat the mixture to 90 °C and stir for 40 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH of the solution to 3 with 50% sulfuric acid. This will cause the product to precipitate.
- Collect the precipitated solid by filtration.
- Wash the solid with water to afford **3-aminoisonicotinic acid** as a light yellow powder.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific method for **3-Aminoisonicotinic acid** is not detailed in the provided search results, a general approach for the analysis of aminopyridines can be adapted.[\[3\]](#)[\[4\]](#)

Typical HPLC system:

- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio can be optimized.
- Detection: UV detection at a wavelength around 280 nm.[\[3\]](#)
- Flow Rate: Typically around 0.5-1.0 mL/min.
- Temperature: Column temperature can be maintained (e.g., at 35 °C) for better reproducibility.[\[3\]](#)


## Biological Activity and Signaling Pathways

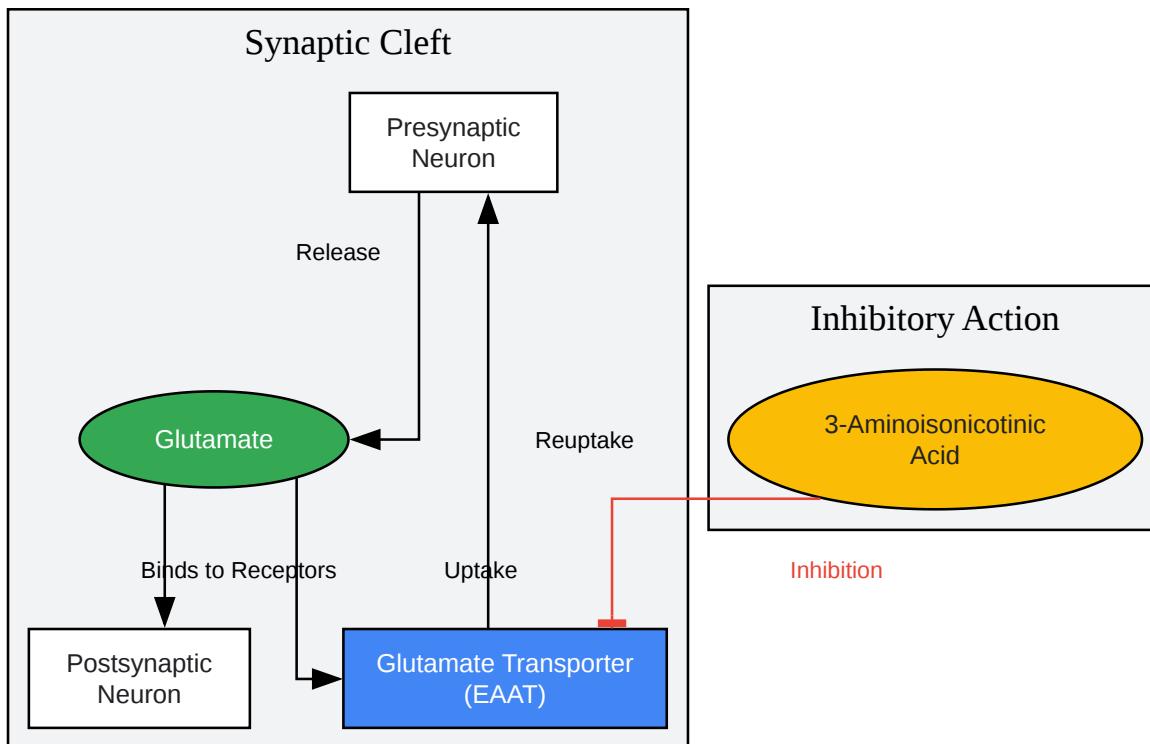
**3-Aminoisonicotinic acid** is a key scaffold in the development of various therapeutic agents due to its ability to interact with biological targets. Its derivatives have shown promise in anti-tuberculosis and anti-cancer therapies by potentially inhibiting specific biological pathways.[\[1\]](#)

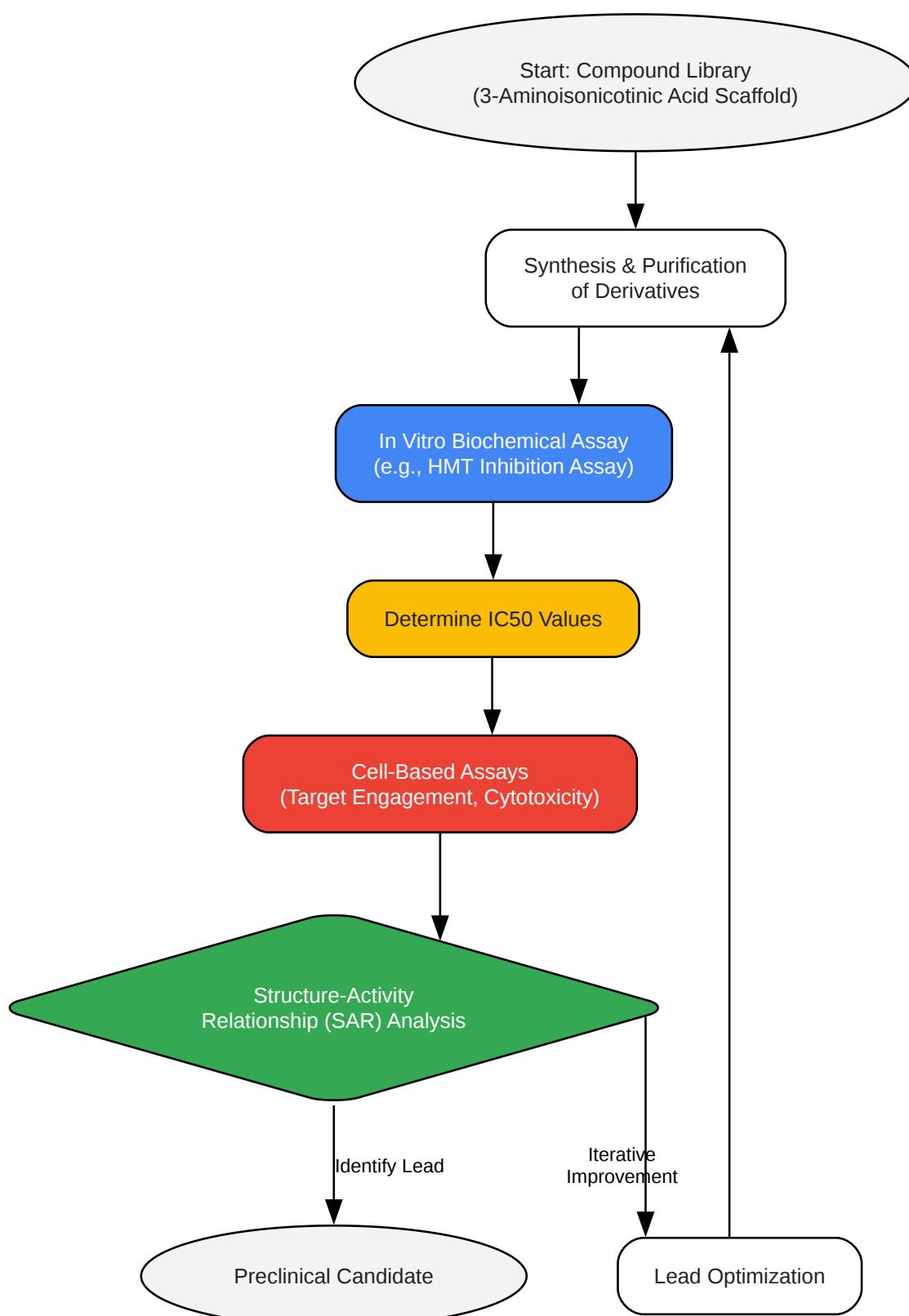
## Inhibition of Histone Demethylases (KDMs)

The 3-amino-4-pyridine carboxylate core structure is a known scaffold for the development of inhibitors targeting histone lysine demethylases (KDMs), particularly the KDM4 and KDM5 families.[\[5\]](#) These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. Dysregulation of KDM activity is implicated in various cancers.

The inhibitory action is believed to occur through the chelation of the iron (Fe(II)) atom in the active site of the JmjC domain of the demethylase, a mechanism shared with the natural cofactor 2-oxoglutarate. The pyridine nitrogen and the carboxylate group of the **3-aminoisonicotinic acid** scaffold are crucial for this metal-binding interaction.




[Click to download full resolution via product page](#)


Inhibition of Histone Demethylation by **3-Aminoisonicotinic Acid** Derivatives.

## Potential Inhibition of Glutamate Uptake

**3-Aminoisonicotinic acid** has been shown to potentially inhibit glutamate uptake in cells, suggesting therapeutic applications in neurology.<sup>[6]</sup> Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excess in the synaptic cleft can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are responsible for removing glutamate from the synapse. Inhibition of these transporters can lead to a slow neurotoxic effect.<sup>[7]</sup>

The exact mechanism by which **3-aminoisonicotinic acid** inhibits glutamate uptake is not yet fully elucidated but it represents a promising area for research in neuroprotective strategies.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]
- 2. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]
- 3. HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Aminoisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021587#3-aminoisonicotinic-acid-cas-number-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)